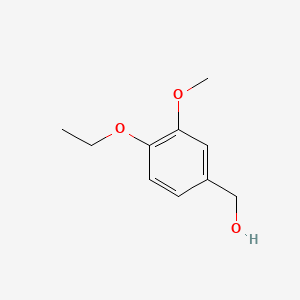

4-Ethoxy-3-methoxybenzyl alcohol

描述

4-Ethoxy-3-methoxybenzyl alcohol (CAS: 61813-58-9; molecular formula: C₁₀H₁₄O₃; molecular weight: 194.22 g/mol) is a substituted benzyl alcohol featuring ethoxy and methoxy groups at the 4- and 3-positions of the aromatic ring, respectively . It is synthesized via the reduction of 4-ethoxy-3-methoxybenzaldehyde using sodium borohydride (NaBH₄) under solvent-free conditions, achieving a high yield of 96% . This method aligns with green chemistry principles by minimizing solvent waste and energy consumption.

The compound plays a significant role in lignin degradation studies. This process involves enzymatic cleavage of α,β-ether bonds in lignin, highlighting its relevance in bioremediation and biofuel research .

属性

IUPAC Name |

(4-ethoxy-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSHVORCBMOTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210808 | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61813-58-9 | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61813-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061813589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methoxybenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 4-ethoxy-3-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .

化学反应分析

Types of Reactions

4-Ethoxy-3-methoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 4-ethoxy-3-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form 4-ethoxy-3-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: 4-Ethoxy-3-methoxybenzaldehyde

Reduction: 4-Ethoxy-3-methoxybenzylamine

Substitution: Products vary based on the nucleophile used.

科学研究应用

Chemical Applications

Synthesis Intermediate

4-Ethoxy-3-methoxybenzyl alcohol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. For instance, it can be oxidized to form 4-ethoxy-3-methoxybenzaldehyde or reduced to yield 4-ethoxy-3-methoxybenzylamine .

Chemical Reactions

The compound participates in several types of reactions:

- Oxidation : Converts the alcohol group to an aldehyde using agents like pyridinium chlorochromate.

- Reduction : Can be reduced to amines with lithium aluminum hydride.

- Substitution : The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, including:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Candida albicans, Aspergillus niger

The proposed mechanism involves disruption of microbial cell membranes, although further investigations are needed to elucidate detailed pathways .

Anti-inflammatory and Antioxidant Properties

The compound also shows potential anti-inflammatory and antioxidant activities. Studies have demonstrated its effectiveness in reducing inflammation markers and oxidative stress in cellular models, suggesting possible therapeutic applications in inflammatory diseases .

Medicinal Applications

Pharmaceutical Precursor

this compound serves as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and malaria. For example, derivatives formed from this compound have shown promise in initial evaluations as antiplasmodium agents .

Industrial Applications

Fragrance and Flavoring Agent

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant scent profile makes it suitable for incorporation into personal care products and food flavorings .

作用机制

The mechanism of action of 4-ethoxy-3-methoxybenzyl alcohol depends on its specific application. In oxidation reactions, the alcohol group is converted to an aldehyde or carboxylic acid through the transfer of electrons to an oxidizing agent. In reduction reactions, the compound gains electrons to form an amine or other reduced product. The molecular targets and pathways involved vary based on the specific reaction and conditions .

相似化合物的比较

Table 1: Oxidation Yields of Benzyl Alcohols

| Compound | Aldehyde Yield (%) |

|---|---|

| 4-Methoxybenzyl alcohol | 93 |

| This compound | 74 |

| Furfuryl alcohol | 93 |

Metabolic Pathways and Enzymatic Degradation

This compound is a metabolite in lignin degradation by P. chrysosporium. The fungus cleaves α,β-ether bonds in lignin model compounds (e.g., 4-ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether) via oxygenative mechanisms, producing guaiacol and 2-(o-methoxyphenoxy)-ethanol as secondary metabolites .

Data Tables

Table 3: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₄O₃ | 194.22 | 4-ethoxy, 3-methoxy |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 4-methoxy |

| 4-Hydroxy-3-methoxybenzyl alcohol | C₈H₁₀O₃ | 166.18 | 4-hydroxy, 3-methoxy |

生物活性

4-Ethoxy-3-methoxybenzyl alcohol (4-EMBA), an aromatic alcohol, has attracted significant interest due to its diverse biological activities. This compound is primarily recognized for its potential applications in antimicrobial, anti-inflammatory, and antioxidant therapies. The following sections detail the biological activities of 4-EMBA, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-EMBA is characterized by a benzene ring with an ethoxy group at the para position and a methoxy group at the meta position relative to the hydroxyl group. This unique structure contributes to its chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 238.29 g/mol |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

Antimicrobial Activity

Research has demonstrated that 4-EMBA exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several pathogenic microorganisms, including:

- Bacteria : Escherichia coli, Staphylococcus aureus

- Fungi : Candida albicans, Aspergillus niger

The mechanism of action is believed to involve disruption of the microbial cell membrane, although detailed pathways remain to be elucidated .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-EMBA against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and S. aureus, showcasing its potential as a natural antimicrobial agent.

Anti-inflammatory Properties

4-EMBA has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce markers of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in human cell lines treated with lipopolysaccharides (LPS) . This suggests that 4-EMBA may be beneficial in managing chronic inflammatory conditions.

Research Findings

In one study, treatment with 4-EMBA resulted in a dose-dependent suppression of TNF-α and IL-6 release, indicating its potential therapeutic role in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 4-EMBA has been explored in various studies, revealing its ability to protect cells from oxidative stress. This property is particularly relevant for conditions associated with oxidative damage, such as neurodegenerative diseases.

The antioxidant activity is thought to stem from the ability of 4-EMBA to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.

Comparative Biological Activity

To better understand the biological profile of 4-EMBA, it is useful to compare it with other similar compounds. Below is a table summarizing the biological activities of selected related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzyl alcohol | Moderate | Low | Moderate |

| Ethyl vanillin | High | High | Moderate |

常见问题

Q. What are the optimized green chemistry protocols for synthesizing 4-ethoxy-3-methoxybenzyl alcohol?

The compound is synthesized via a solvent-free grinding method. Vanillin is first alkylated with diethyl sulfate to protect the phenolic hydroxyl group, yielding 4-ethoxy-3-methoxybenzaldehyde. This intermediate is reduced using NaBH₄ under solvent-less grinding conditions (agate mortar, 10 minutes, room temperature), achieving a 96% yield of this compound . The method aligns with green chemistry principles by eliminating solvents, reducing energy consumption, and minimizing waste .

Q. How is this compound characterized in research settings?

Key characterization methods include:

- ¹H-NMR : Distinct signals at δ 9.81 (CHO singlet, pre-reduction intermediate), δ 4.21 (ethoxy CH₂ quartet), and δ 3.92 (methoxy CH₃ singlet) .

- FTIR : Peaks at 1683 cm⁻¹ (C=O stretch of aldehyde intermediate) and 1512 cm⁻¹ (aromatic C=C) .

- GC-MS : Molecular ion peak at m/z 180 [M⁺] and fragmentation patterns (e.g., m/z 151 as base peak) .

Q. What are the physicochemical properties of this compound under varying solvent conditions?

The compound’s acidity is influenced by ethanol-water mixtures. Studies using Sorensen’s and Kolthoff’s buffer systems reveal pH-dependent dissociation constants (pKa) at 292 nm and 308 nm, critical for designing reactions in polar protic solvents .

Q. What safety protocols are recommended for handling this compound?

- Engineering Controls : Use fume hoods, local exhaust ventilation, and solvent-resistant gloves .

- PPE : Chemical safety goggles, lab coats, and respirators (if airborne exposure is possible) .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How does solvent-less oxidation of this compound proceed, and what are the mechanistic insights?

CrO₃ supported on SiO₂ acts as an oxidant under grinding conditions. The alcohol is converted to 4-ethoxy-3-methoxybenzaldehyde (74% yield) without over-oxidation to carboxylic acids. Reaction progress is monitored via TLC, and the mechanism involves radical intermediates stabilized by the silica matrix .

Q. What are the metabolic pathways of this compound in microbial systems?

The lignin-degrading fungus Phanerochaete chrysosporium metabolizes related aryl ethers (e.g., 4-ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether) into this compound via oxidative cleavage. This highlights its potential role in lignin biodegradation studies .

Q. How can reaction conditions be optimized to study solvent effects on the compound’s acidity?

- Experimental Design : Prepare ethanol-water mixtures (0–50% v/v) and measure dissociation constants using UV-Vis spectroscopy at 292 nm .

- Data Analysis : Use the Henderson-Hasselbalch equation to correlate pKa shifts with solvent polarity. Ethanol reduces ionization due to decreased dielectric constant .

Q. What is the pharmacological relevance of this compound derivatives?

The compound is a precursor to 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, an antiplasmodial agent. Its heme polymerization inhibitory activity (HPIA) IC₅₀ (3.63 mM) outperforms chloroquine (4.37 mM) in malaria parasite models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。